1,1'-(1,4-Phenylene)bis(2-chloropropan-1-one)
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Overview
Description
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one): is an organic compound characterized by the presence of two chloropropanone groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) typically involves the following steps:
Starting Material: The synthesis begins with 1,4-diacetylbenzene.
Chlorination: The 1,4-diacetylbenzene is subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at the alpha positions of the acetyl groups.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) may involve continuous flow reactors to ensure efficient chlorination and high yield. The use of automated systems for monitoring and controlling reaction conditions can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines, ethers, or thiols.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-chloropropan-2-yl)benzene
- 1,4-Diacetylbenzene
- 1,4-Bis(1-chloro-1-methylethyl)benzene
Uniqueness
1,1’-(1,4-Phenylene)bis(2-chloropropan-1-one) is unique due to its dual chloropropanone groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
919790-69-5 |
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Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
2-chloro-1-[4-(2-chloropropanoyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H12Cl2O2/c1-7(13)11(15)9-3-5-10(6-4-9)12(16)8(2)14/h3-8H,1-2H3 |
InChI Key |
NBCNCSKRBWPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(=O)C(C)Cl)Cl |
Origin of Product |
United States |
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